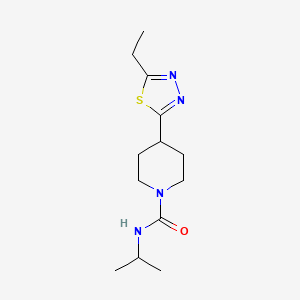

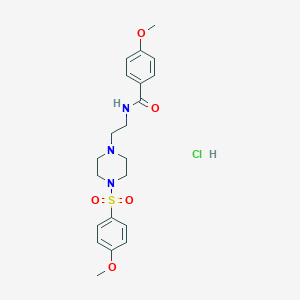

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of starting materials like propanoic acid and thiosemicarbazide . In one study, a new sequence of thiazolidin-4-one analogs with thiadiazole derivative was synthesized in appreciable yield . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of the = N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The potentio-dynamics (PD) and electrochemical frequency modulation (EFM) methods were used to investigate the synthesis and description of a new organic corrosion inhibitor, 4-((((5-ethyl-1,3,4-thiadiazol-2-yl) imino) methyl), for mild steel in HCl .科学的研究の応用

Microwave-assisted Synthesis for Biological Activities Research has shown that derivatives similar to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can be synthesized using microwave-assisted techniques. Such compounds have been evaluated for antimicrobial, antilipase, and antiurease activities, with some displaying good to moderate antimicrobial activity against various microorganisms, as well as specific antiurease and antilipase activities (Başoğlu et al., 2013).

Anti-inflammatory and Analgesic Applications A series of novel substituted derivatives, including those related to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide, were designed and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant in vitro anti-inflammatory activity compared to standard drugs and were also evaluated for their analgesic activity, highlighting their potential in drug development (Shkair et al., 2016).

Antitumor Activity in Preclinical Assays Compounds with a similar structure to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. One such compound showed complete tumor regressions in a chronic myelogenous leukemia xenograft model, indicating its potential for oncology applications (Lombardo et al., 2004).

Antimicrobial and Antifungal Activity Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some of these derivatives, which are structurally related to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide, demonstrated weak to moderate antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Alhameed et al., 2019).

作用機序

Target of action

Compounds with a 1,3,4-thiadiazole scaffold have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . They can interact strongly with biomolecules such as proteins and DNA .

Mode of action

The biological activities of 1,3,4-thiadiazole derivatives are often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which are thought to contribute to low toxicity and in vivo stability .

Pharmacokinetics

The in vivo stability of 1,3,4-thiadiazole derivatives is often attributed to the strong aromaticity of the ring .

Result of action

1,3,4-thiadiazole derivatives can have a wide range of effects due to their broad spectrum of biological activities .

将来の方向性

The significant results from studies on 1,3,4-thiadiazole derivatives could pave the way for the development of new AChE inhibitors and will serve as the basis for future research . Further studies are needed to explore the full potential of “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” and similar compounds.

特性

IUPAC Name |

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4OS/c1-4-11-15-16-12(19-11)10-5-7-17(8-6-10)13(18)14-9(2)3/h9-10H,4-8H2,1-3H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPHECXGSQWJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2718339.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718344.png)

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide](/img/structure/B2718348.png)

![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)

![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/no-structure.png)

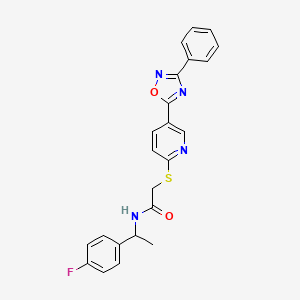

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)

![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)

![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)